molecular formula C9H5Cl2N B1582372 4,8-Dichloroquinoline CAS No. 21617-12-9

4,8-Dichloroquinoline

Cat. No. B1582372
CAS RN: 21617-12-9
M. Wt: 198.05 g/mol
InChI Key: SDPCOMBBZFETLG-UHFFFAOYSA-N
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Description

4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs .


Synthesis Analysis

The synthesis of 4,8-Dichloroquinoline involves a series of steps. The process starts with the hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline. The 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain 4,8-dichloroquinoline crude products .


Molecular Structure Analysis

The molecular formula of 4,8-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,8-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 158.7±7.4 °C. Its index of refraction is 1.661, and it has a molar refractivity of 52.0±0.3 cm3 .

Scientific Research Applications

Cancer Treatment and Chemotherapy Enhancement

4,8-Dichloroquinoline derivatives, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), have shown promise in the treatment of cancer. Preclinical studies support their use in anti-cancer therapy, especially when combined with conventional anti-cancer treatments. These compounds sensitize tumor cells to a variety of drugs, thereby potentiating therapeutic activity. They exert effects on cancer cells and the tumor microenvironment, affecting pathways such as Toll-like receptor 9, p53, and CXCR4-CXCL12 in cancer cells. CQ has also been found to impact tumor vasculature, cancer-associated fibroblasts, and the immune system (Verbaanderd et al., 2017).

Palladium-Catalyzed Amination

Palladium-catalyzed amination of dichloroquinolines, including 4,8-Dichloroquinoline, has been studied using adamantane-containing amines. The amination of 4,8-dichloroquinoline provided the best yields of amination products, indicating its potential in chemical synthesis and development of novel compounds (Abel et al., 2013).

Repurposing for Various Diseases

Chloroquine and its derivatives have been explored for repurposing in the management of various infectious and noninfectious diseases. Novel compounds and compositions based on the 4-aminoquinoline scaffold, including 4,8-Dichloroquinoline, have been patented for potential therapeutic applications beyond their traditional use as antimalarials (Njaria et al., 2015).

Potential Use in COVID-19 Treatment

Initial studies suggested the use of 4-aminoquinoline compounds, including derivatives of 4,8-Dichloroquinoline, in the treatment of COVID-19. Computational studies have explored their potential mechanism of action and lower toxicity compared to other antimalarial drugs (Vaidya & Vyas, 2020).

Pharmacological Effects in Cancer Therapy

Chloroquine and related compounds, derivatives of 4,8-Dichloroquinoline, have significant pharmacological effects in cancer therapy. They interfere with inflammatory signaling pathways and autophagy in mammalian cells, which play a crucial role in cancer progression. These compounds have shown to affect tissue metabolic activity and key functions of the immune system (Varışlı, Cen, & Vlahopoulos, 2019).

Antitumor Therapies Based on Autophagy Mechanisms

Chloroquine and hydroxychloroquine have been used in antitumor therapies that target autophagy mechanisms. These molecules disrupt autophagosome-lysosome fusions and enhance the antiproliferative action of chemotherapeutics. They also have antitumor mechanisms unrelated to autophagy, including apoptosis, necroptosis, and immunomodulatory/anti-inflammatory characteristics (Ferreira et al., 2021).

Safety And Hazards

4,8-Dichloroquinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

4,8-Dichloroquinoline is an important intermediate in the synthesis of aminoquinoline antimalarial drugs. As such, future research and development efforts may focus on improving the synthesis process of this compound and exploring its potential applications in the development of new drugs .

properties

IUPAC Name

4,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCOMBBZFETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176006
Record name 4,8-Dichloroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloroquinoline

CAS RN

21617-12-9
Record name 4,8-Dichloroquinoline
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Record name 4,8-Dichloroquinoline
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Record name 4,8-Dichloroquinoline
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Record name 4,8-dichloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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